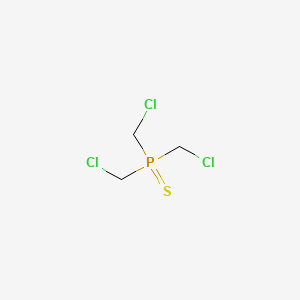![molecular formula C29H21NO B14486019 2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole CAS No. 64530-91-2](/img/structure/B14486019.png)
2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole is a complex organic compound known for its unique structural properties. This compound features a benzoxazole core with biphenyl and phenylethenyl substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole typically involves multi-step organic reactions. One common method is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene . The reaction conditions often require a strong base to generate the ylide and an inert atmosphere to prevent side reactions. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole include:
2-[1,1’-Biphenyl]-4-ylpentanedioic acid: This compound has a similar biphenyl structure but different functional groups.
trans-9-(2-Phenylethenyl)anthracene: This compound shares the phenylethenyl group but has a different core structure.
The uniqueness of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole lies in its combination of biphenyl and benzoxazole moieties, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
64530-91-2 |
|---|---|
Fórmula molecular |
C29H21NO |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
5-(2-phenylethenyl)-2-[2-(4-phenylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C29H21NO/c1-3-7-22(8-4-1)11-12-24-15-19-28-27(21-24)30-29(31-28)20-16-23-13-17-26(18-14-23)25-9-5-2-6-10-25/h1-21H |
Clave InChI |
YJEIKCTUYZRJTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC(=N3)C=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


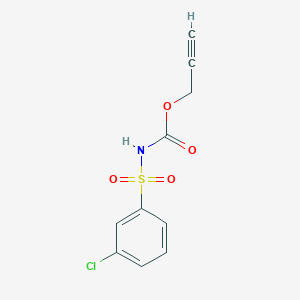
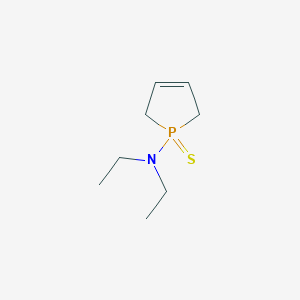


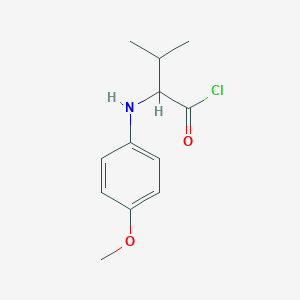
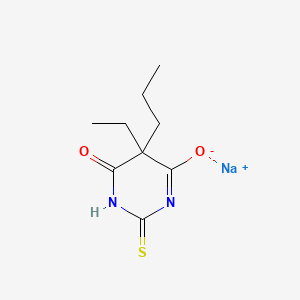

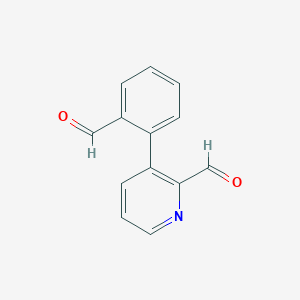
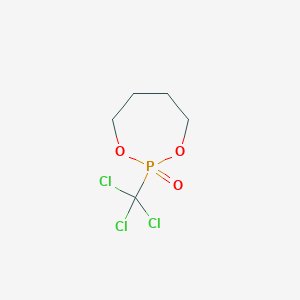

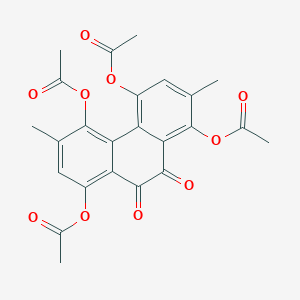
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

